1-(Aminomethyl)-3,3-difluoro-cyclobutanol;hydrochloride
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Overview
Description
1-(Aminomethyl)-3,3-difluoro-cyclobutanol;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminomethyl group and two fluorine atoms attached to a cyclobutanol ring, making it a unique and interesting molecule for scientific research.
Scientific Research Applications
1-(Aminomethyl)-3,3-difluoro-cyclobutanol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Amines, such as 1-(aminomethyl)-3,3-difluoro-cyclobutanol hydrochloride, are derivatives of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups . They often interact with various biological targets, including enzymes and receptors, and play crucial roles in numerous biochemical processes.
Mode of Action
Amines can participate in a variety of chemical reactions, including the formation of amides, oximes, and hydrazones . These reactions often involve the nitrogen atom in the amine group acting as a nucleophile, attacking electrophilic carbon atoms in other molecules .
Biochemical Pathways
Amines are involved in numerous biochemical pathways, including those related to the synthesis and degradation of proteins, nucleic acids, carbohydrates, and lipids .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-3,3-difluoro-cyclobutanol;hydrochloride typically involves multiple steps, including the formation of the cyclobutanol ring, introduction of the aminomethyl group, and the addition of fluorine atoms. Common synthetic routes may involve the use of cyclization reactions, nucleophilic substitution, and fluorination reactions under controlled conditions. Specific reagents and catalysts are often employed to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-3,3-difluoro-cyclobutanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- 1-(Aminomethyl)-3-fluoro-cyclobutanol
- 1-(Aminomethyl)-3,3-dichloro-cyclobutanol
- 1-(Aminomethyl)-3,3-dibromo-cyclobutanol
Uniqueness
1-(Aminomethyl)-3,3-difluoro-cyclobutanol;hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its chemical properties and reactivity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(aminomethyl)-3,3-difluorocyclobutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(9,2-5)3-8;/h9H,1-3,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMXQDXSGBAVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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